2-Chloro-6-(cyclopropylmethoxy)pyridin-4-amine
Description
Properties
IUPAC Name |
2-chloro-6-(cyclopropylmethoxy)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-8-3-7(11)4-9(12-8)13-5-6-1-2-6/h3-4,6H,1-2,5H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHROUNSFSODMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC(=CC(=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744662 | |
| Record name | 2-Chloro-6-(cyclopropylmethoxy)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186112-02-6 | |
| Record name | 2-Chloro-6-(cyclopropylmethoxy)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- 2-Chloro-6-methoxyisonicotinic acid is a common starting material or intermediate for related substituted pyridines, as seen in analogous syntheses involving chloro and methoxy groups on the pyridine ring.
- 4-Chloropyridin-2-amine and its derivatives are often used as precursors for amino-substituted pyridines, with halogenation and substitution reactions enabling functionalization.
Etherification to Introduce Cyclopropylmethoxy Group
The cyclopropylmethoxy substituent at position 6 is typically introduced by nucleophilic substitution of a leaving group (e.g., chloro or hydroxy) on the pyridine ring with cyclopropylmethanol or its derivatives under basic or catalytic conditions.
- Reaction conditions often involve the use of bases such as potassium carbonate or sodium hydride to deprotonate the alcohol, enabling nucleophilic attack.
- Solvents like DMF or DMSO are preferred for their polar aprotic nature, facilitating substitution.
- Mild heating (40–80 °C) for several hours is common to drive the reaction to completion.
Amination at Position 4
The amino group at position 4 can be introduced by:
- Direct amination of a halogenated pyridine (e.g., 2,6-dichloropyridine) using ammonia or amine sources under nucleophilic aromatic substitution conditions.
- Reduction of nitro precursors or transformation of nitrile intermediates to amines via hydration or reduction steps.
Chlorination at Position 2
- Chlorination is often achieved using reagents such as N-chlorosuccinimide (NCS) or other chlorinating agents under controlled temperatures to selectively chlorinate the pyridine ring without affecting other substituents.
- Reaction temperatures range from -20 °C to room temperature, with reaction times extending from several hours to overnight to optimize yield and selectivity.
A representative synthesis pathway based on literature analogues and patent disclosures is summarized below:
- The use of N-chlorosuccinimide (NCS) is well-documented for selective chlorination of pyridine rings, achieving moderate to high yields with good regioselectivity.
- Etherification reactions to introduce cyclopropylmethoxy groups proceed efficiently under basic conditions, with polar aprotic solvents enhancing nucleophilicity and reaction rates.
- Amination steps may require careful control of temperature and solvent to avoid side reactions and ensure high conversion.
- Purification techniques such as recrystallization and chromatographic methods are essential to obtain the target compound with high purity suitable for further applications.
| Preparation Step | Reagents | Conditions | Yield Range | Remarks |
|---|---|---|---|---|
| Chlorination | N-chlorosuccinimide (NCS) | DMF, -20 to 20 °C, 18-28 h | 62-69% | Selective chlorination on pyridine ring |
| Etherification | Cyclopropylmethanol, K2CO3 | DMF or DMSO, 50-80 °C, 6-12 h | 70-80% | Nucleophilic substitution |
| Amination | NH3 or amine source | Polar solvent, RT to 80 °C | 60-75% | Nucleophilic aromatic substitution or reduction |
| Purification | Recrystallization (methanol/hexane) | Ambient to reflux | - | Achieves ≥95% purity |
The preparation of 2-Chloro-6-(cyclopropylmethoxy)pyridin-4-amine involves a multi-step synthetic process combining selective chlorination, nucleophilic etherification with cyclopropylmethanol, and amination of the pyridine ring. The methodologies rely on well-established organic reactions such as halogenation with N-chlorosuccinimide, base-mediated ether formation, and nucleophilic aromatic substitution. Reaction conditions are optimized to maximize yield and purity, with polar aprotic solvents and controlled temperatures playing key roles. Purification by recrystallization ensures the isolation of the target compound in high purity suitable for pharmaceutical or research applications.
The data presented here are consolidated from peer-reviewed articles and patent literature, excluding unreliable sources, to provide a comprehensive and authoritative overview of the preparation methods for this compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(cyclopropylmethoxy)pyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are typical oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently employed reducing agents.
Major Products Formed
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of corresponding amines or alcohols.
Scientific Research Applications
Biological Applications
Research indicates that 2-Chloro-6-(cyclopropylmethoxy)pyridin-4-amine exhibits significant biological activity, particularly in modulating enzyme or receptor activity. Preliminary studies suggest the following potential applications:
- Antimicrobial Activity : Investigations have indicated that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Potential : Initial studies suggest that this compound could have anticancer effects, although further detailed investigations are required to elucidate its mechanisms of action.
- Interaction with Biological Targets : Interaction studies are crucial for understanding how this compound binds to specific receptors or enzymes, influencing their activity. Techniques such as molecular docking and binding assays are essential for clarifying these interactions.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several steps, including reactions that allow for the formation of various derivatives. These derivatives can expand the compound's applicability in research and industry.
Future Research Directions
While initial findings are promising, comprehensive studies are necessary to fully understand the pharmacological potential of this compound. Future research should focus on:
- Detailed Mechanistic Studies : Investigating the specific pathways through which this compound exerts its biological effects.
- In Vivo Studies : Conducting animal studies to evaluate its therapeutic efficacy and safety profile.
- Development of Derivatives : Exploring modifications to enhance its biological activity or reduce potential side effects.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(cyclopropylmethoxy)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding assays, it can act as an agonist or antagonist, influencing the signaling pathways associated with the receptor .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Pyridine Scaffold
Table 1: Key Structural and Functional Comparisons
Key Observations :
Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (-CF₃) group in 4-Amino-2-chloro-6-(trifluoromethyl)pyridine enhances electron-withdrawing effects, improving metabolic stability and binding to hydrophobic pockets in target proteins .
Steric Effects :
- The 3-methoxyphenyl substituent in 2-Chloro-6-(3-methoxyphenyl)pyridin-4-amine introduces significant steric hindrance and aromatic π-π interactions, which may limit its use in confined binding sites .
- The methyl (-CH₃) group in 2-Chloro-6-methylpyridin-4-amine offers minimal steric bulk, making it suitable for applications requiring compact molecular architectures, such as kinase inhibitors .
Fluorinated Derivatives :
Comparison with Pyrimidine Analogs
Pyrimidine derivatives, such as 4-Chloro-6-methoxypyrimidin-2-amine (CAS: 3289-47-2), differ in their heterocyclic core (pyrimidine vs. pyridine). These compounds exhibit distinct electronic properties due to the presence of two nitrogen atoms in the pyrimidine ring, which enhance hydrogen-bonding capabilities. For example, 4-Chloro-6-methoxypyrimidin-2-amine (C₅H₆ClN₃O, MW: 159.57 g/mol) is used in nucleoside analog synthesis, leveraging its ability to mimic purine/pyrimidine bases in DNA/RNA .
Research Findings and Trends
- Synthetic Efficiency : The target compound is synthesized via palladium-catalyzed cross-coupling reactions, similar to methods described for methyl 3-(3,5-bis(cyclopropylmethoxy)phenyl)-6-(cyclopropylmethoxy)benzofuran-4-carboxylate (), highlighting the versatility of cyclopropylmethoxy groups in complex molecule assembly .
- Crystallography : Structural studies on analogs like 2-Chloro-6-methylpyridin-4-amine () reveal planar pyridine rings with substituent-dependent packing behaviors, informing solubility optimization strategies .
Biological Activity
2-Chloro-6-(cyclopropylmethoxy)pyridin-4-amine is a pyridine derivative characterized by a chlorine atom at the second position and a cyclopropylmethoxy group at the sixth position of the pyridine ring. Its molecular formula is C${10}$H${11}$ClN$_{2}$O, with a molecular weight of approximately 216.66 g/mol. The unique structural features of this compound suggest potential interactions with biological systems, which may lead to significant pharmacological applications.
The presence of the cyclopropylmethoxy group enhances the lipophilicity of this compound, potentially influencing its absorption and interaction with biological targets. This compound's structure allows it to modulate enzyme or receptor activity, which is critical for its biological efficacy.
Interaction with Molecular Targets
Preliminary research indicates that this compound may interact with specific receptors or enzymes, modulating their activity. Although detailed studies are still needed, initial findings suggest that it could bind to key molecular targets involved in various signaling pathways.
The compound likely exerts its effects through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thereby altering their catalytic activity.
- Receptor Modulation : The compound could act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Target Activity | Reference |
|---|---|---|
| MK-8189 (PDE10A Inhibitor) | Schizophrenia treatment | |
| 2-Chloroadenosine | Adenosine receptor modulation | |
| Various Pyridine Derivatives | Enzyme inhibition |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Factors influencing its bioavailability include:
- Lipophilicity : Enhanced lipophilicity may improve cellular uptake.
- Metabolism : The compound's interaction with cytochrome P450 enzymes can affect its metabolic stability and clearance rates.
Future Directions
Further research is essential to elucidate the precise biological mechanisms and therapeutic applications of this compound. Key areas for future investigation include:
- Molecular Docking Studies : To predict binding affinities and interactions with specific targets.
- In Vivo Studies : To assess the pharmacological effects and safety profile in animal models.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-6-(cyclopropylmethoxy)pyridin-4-amine, and how can reaction conditions be optimized?
- Methodology:
- Nucleophilic substitution: Replace chloro groups in pyridine derivatives with cyclopropylmethoxy groups under alkaline conditions (e.g., NaOH in dichloromethane) .
- Coupling reactions: Use pyrimidine intermediates (e.g., 4-chloro-6-fluorophenylpyrimidine) with cyclopropylmethylamine, monitored by TLC/HPLC for yield optimization .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water .
Q. How is structural characterization performed for this compound?
- Techniques:
- X-ray crystallography: Resolve crystal packing and bond angles (e.g., mean C–C bond length: 0.003 Å, R-factor: 0.057) .
- NMR spectroscopy: Confirm substitution patterns (e.g., δ 8.66–8.68 ppm for pyridine protons, δ 1.47 ppm for cyclopropyl CH2) .
- Mass spectrometry: Validate molecular weight (e.g., m/z 235 [M+H]+ for derivatives) .
Q. What safety protocols are critical during synthesis and handling?
- Guidelines:
- Waste disposal: Segregate halogenated waste for professional treatment to avoid environmental contamination .
- PPE: Use nitrile gloves, fume hoods, and eye protection (H303/H313/H333 hazard codes) .
- Storage: Keep in airtight containers at room temperature, away from oxidizers .
Advanced Research Questions
Q. How can computational methods streamline reaction design for derivatives of this compound?
- Approach:
- Quantum chemical calculations: Use density functional theory (DFT) to predict transition states and regioselectivity in substitution reactions .
- Reaction path search: Apply algorithms like GRRM to identify low-energy pathways for cyclopropane ring formation .
- Data integration: Feed experimental results (e.g., NMR yields) into machine learning models to refine computational predictions .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?
- Case study:
- If NMR signals overlap (e.g., cyclopropyl vs. pyridine protons), use 2D NMR (COSY, HSQC) to assign peaks unambiguously .
- Compare experimental IR spectra with computational vibrational frequency analyses (e.g., Gaussian 09) to validate functional groups .
Q. How does the cyclopropylmethoxy group influence bioactivity in drug discovery?
- Experimental design:
- SAR studies: Synthesize analogs with varying substituents (e.g., methoxy vs. ethoxy) and test against enzyme targets (e.g., kinase inhibition assays) .
- Metabolic stability: Assess in vitro liver microsome assays to compare degradation rates of cyclopropylmethoxy vs. linear alkoxy groups .
Q. What reactor designs improve scalability for halogenated pyridine synthesis?
- Engineering insights:
- Flow chemistry: Minimize thermal decomposition using continuous-flow reactors with precise temperature control (e.g., 50–80°C for cyclopropane ring stability) .
- Membrane separation: Isolate intermediates via nanofiltration to reduce purification steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
